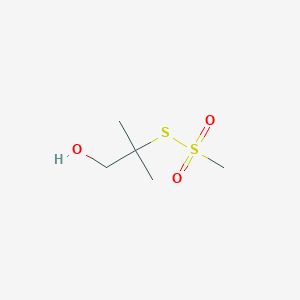

S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate: is a compound primarily used as a glutathione-cleavable linker in antibody-drug conjugates (ADCs). This compound is integral in the attachment of monoclonal antibodies (mAb) to active drug molecules, facilitating targeted drug delivery, particularly in cancer therapy .

Mécanisme D'action

Target of Action

S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate is primarily used as a linker in the formation of antibody-drug conjugates (ADCs) . The primary targets of this compound are the antibodies to which it is attached. These antibodies are designed to target specific antigens on the surface of cancer cells .

Mode of Action

This compound acts as a linker that connects the antibody to a cytotoxic drug . It is a glutathione cleavable linker, meaning it can be cleaved by glutathione, a compound found in higher concentrations inside cells . This allows the drug to be released inside the cell after the ADC binds to its target antigen and is internalized .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the glutathione pathway . Glutathione, a tripeptide composed of glycine, cysteine, and glutamic acid, is present in high concentrations in cells and can cleave this linker, releasing the attached drug .

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by the properties of the ADC it is part of . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the ADC will depend on factors such as the properties of the antibody, the drug, and the linker, as well as the target antigen .

Result of Action

The result of the action of this compound is the release of the cytotoxic drug inside the target cell . This leads to the death of the cell, which is the desired outcome in the treatment of diseases such as cancer .

Action Environment

The action of this compound is influenced by the environment inside and outside the cell . Factors such as the concentration of glutathione, the presence of the target antigen, and the internalization of the ADC can all affect the efficacy of this compound . Additionally, the stability of the ADC in the bloodstream and in storage can also impact its effectiveness .

Analyse Biochimique

Biochemical Properties

The role of S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate in biochemical reactions is primarily as a linker in ADCs. It interacts with antibodies and drugs, facilitating the attachment of the drug to the antibody . The nature of these interactions is covalent, forming stable bonds that can withstand the extracellular environment but can be cleaved in the intracellular environment .

Cellular Effects

The effects of this compound on cells are mediated through the ADCs it forms. By linking the drug to the antibody, it allows for targeted delivery of the drug to specific cells. The impact on cell function depends on the specific drug used in the ADC .

Molecular Mechanism

This compound itself does not directly interact with biomolecules or influence gene expression. The ADCs it forms can exert effects at the molecular level. The mechanism of action depends on the specific drug used in the ADC .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound depend on the conditions of the laboratory setting. As part of an ADC, it remains stable until the ADC is internalized by the target cell, where it is cleaved to release the drug .

Dosage Effects in Animal Models

The effects of this compound in animal models would depend on the specific ADC it is part of. The dosage effects, including any threshold effects or toxic effects at high doses, would be determined by the drug used in the ADC .

Metabolic Pathways

This compound is not directly involved in metabolic pathways. The drug used in the ADC could interact with various enzymes and cofactors and could influence metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated through the ADCs it forms. The ADCs can be recognized and internalized by cells expressing the target antigen, allowing for targeted distribution of the drug .

Subcellular Localization

The subcellular localization of this compound is determined by the ADC it is part of. Once the ADC is internalized by the cell, the linker is cleaved, releasing the drug. The localization of the drug within the cell would depend on its chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate involves the reaction of methanesulfonyl chloride with 1-hydroxy-2-methylpropan-2-yl thiol under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is often purified using techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

Reduction: The compound can be reduced to its corresponding thiol derivative.

Substitution: It can participate in nucleophilic substitution reactions, where the methanesulfonothioate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted products depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry: S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate is used as a linker in the synthesis of complex molecules, particularly in the development of ADCs .

Biology: In biological research, this compound is used to study the mechanisms of drug delivery and the role of glutathione in cellular processes .

Medicine: The primary application in medicine is in the development of targeted cancer therapies. ADCs utilizing this linker can deliver cytotoxic drugs directly to cancer cells, minimizing damage to healthy tissues .

Industry: In the pharmaceutical industry, this compound is used in the large-scale production of ADCs and other targeted therapies .

Comparaison Avec Des Composés Similaires

- S-(2-Hydroxyethyl) methanesulfonothioate

- S-(2-Hydroxypropyl) methanesulfonothioate

- S-(1-Hydroxy-2-ethylpropan-2-yl) methanesulfonothioate

Comparison: S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate is unique due to its specific alkyl-chain composition, which provides optimal stability and cleavage efficiency in ADCs. Compared to similar compounds, it offers a balance between hydrophilicity and hydrophobicity, enhancing its solubility and compatibility with various drug molecules .

Activité Biologique

S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate (CAS Number: 2127875-65-2) is a compound primarily recognized for its role as a glutathione-cleavable linker in antibody-drug conjugates (ADCs). This compound facilitates the targeted delivery of cytotoxic agents to cancer cells, enhancing therapeutic efficacy while minimizing systemic toxicity. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₅H₁₂O₃S₂

- Molecular Weight : 184.28 g/mol

- Purity : ≥95%

- Storage Conditions : Store at 4°C, protected from light, under nitrogen.

This compound operates through glutathione-mediated cleavage , which is pivotal in the context of ADCs. Upon internalization by target cells, the compound is cleaved by intracellular glutathione, releasing the cytotoxic drug and thereby inducing apoptosis in malignant cells. This mechanism is crucial for the effectiveness of ADCs in cancer therapy.

Biological Activity

The biological activity of this compound can be summarized as follows:

Antibody-Drug Conjugates (ADCs)

ADCs are designed to deliver potent drugs directly to cancer cells while sparing normal tissues. The linker’s stability in circulation and its ability to be cleaved by glutathione are critical for optimizing therapeutic outcomes.

Research Findings

- In Vivo Studies : Research indicates that ADCs utilizing this linker show enhanced tumor regression in various cancer models, demonstrating significant improvements in survival rates compared to conventional therapies .

- Mechanistic Insights : Studies have shown that the release of drugs from ADCs linked via this compound correlates with intracellular glutathione levels, suggesting that high-glutathione tumors may respond better to treatments using this linker .

Data Table: Comparative Analysis of Linkers in ADCs

| Linker Type | Stability (in serum) | Cleavage Mechanism | Therapeutic Efficacy |

|---|---|---|---|

| S-(1-Hydroxy-2-methylpropan-2-yl) | Moderate | Glutathione | High |

| Maleimide-based linkers | High | Reduction | Moderate |

| Hydrazone linkers | Low | Acidic conditions | Variable |

Case Studies

- Case Study 1 : A study published by Pillow et al. (2019) demonstrated that ADCs incorporating this compound exhibited significant antitumor activity in xenograft models of breast cancer . The study highlighted the importance of linker design in enhancing therapeutic indices.

- Case Study 2 : Another investigation assessed the pharmacokinetics and biodistribution of an ADC using this linker, revealing prolonged circulation time and selective accumulation in tumor tissues, leading to improved therapeutic outcomes .

Propriétés

IUPAC Name |

2-methyl-2-methylsulfonylsulfanylpropan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O3S2/c1-5(2,4-6)9-10(3,7)8/h6H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRRLIMMXMOWDCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)SS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.